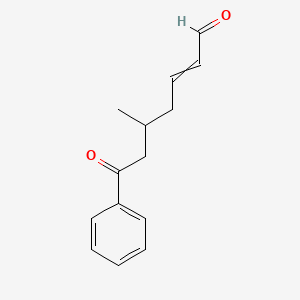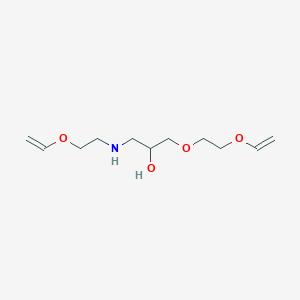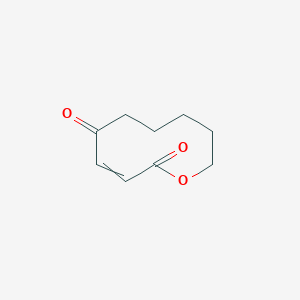
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione” is a chemical compound that belongs to the class of organic compounds known as oxecines. These compounds are characterized by a seven-membered ring containing an oxygen atom. The specific structure and properties of this compound make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of dihydroxy compounds: Using acid or base catalysts to promote ring closure.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the oxecine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield more oxidized derivatives of the oxecine ring.
Reduction: May yield reduced forms with additional hydrogen atoms.
Substitution: May yield derivatives with new functional groups attached to the oxecine ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
作用机制
The mechanism of action of 7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Influencing metabolic pathways: Affecting the synthesis or degradation of other compounds.
Interacting with cellular components: Altering cell function or signaling.
相似化合物的比较
Similar Compounds
Oxecine derivatives: Compounds with similar ring structures but different functional groups.
Other cyclic ethers: Compounds with different ring sizes or additional heteroatoms.
Uniqueness
7,8,9,10-Tetrahydro-2H-oxecine-2,5(6H)-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
属性
CAS 编号 |
131182-83-7 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
3,4,5,6-tetrahydro-2H-oxecine-7,10-dione |
InChI |
InChI=1S/C9H12O3/c10-8-4-2-1-3-7-12-9(11)6-5-8/h5-6H,1-4,7H2 |
InChI 键 |
YLIIPLMEKWSIEG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C=CC(=O)OCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


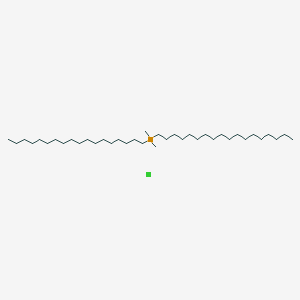
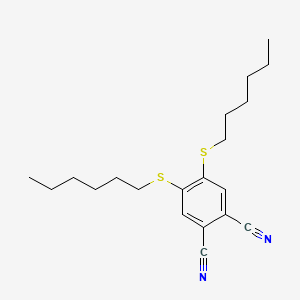

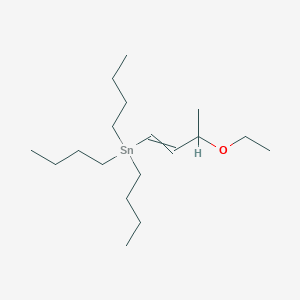
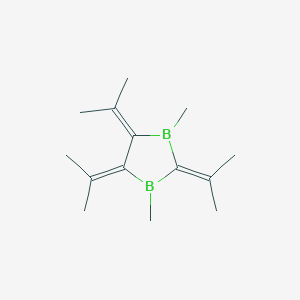

![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
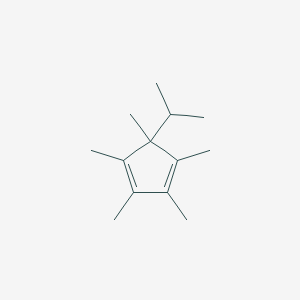


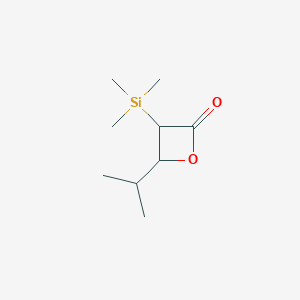
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
